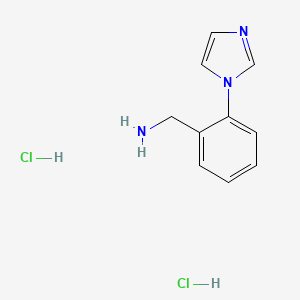

(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride

Description

(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride (C₁₀H₁₃Cl₂N₃, MW 246.14 g/mol) is a small organic compound featuring a phenyl ring substituted with an imidazole group at the ortho-position, linked to a methanamine moiety. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. It is cataloged under Ref. 10-F220854 in commercial databases and is primarily used as a versatile scaffold in drug discovery .

Properties

IUPAC Name |

(2-imidazol-1-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPYQSHQEMIADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669520 | |

| Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197227-61-4 | |

| Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-bromoacetophenone with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride and [2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride are distinct chemical compounds with different applications in scientific research. Both are derivatives of imidazole and contain a phenylmethanamine group, but they differ in the substituents on the imidazole ring.

1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride

1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride, with the CAS Number 1432034-85-9, is an organic molecule containing carbon, hydrogen, nitrogen, and chlorine atoms. It appears as a white crystalline solid and is water-soluble due to the presence of two hydrochloride (HCl) groups.

- Chemical Properties Its molecular formula is C13H17N3Cl2, and it has a molecular weight of approximately 260.163 g/mol.

- Reactions The compound is involved in nucleophilic substitution and electrophilic addition reactions due to the amine and imidazole functionalities.

- Antimicrobial Activity Research indicates that 1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride exhibits antibacterial and anticandidal activities, which makes it a potential candidate for pharmaceutical applications. Its mechanism of action is believed to interfere with microbial cell wall synthesis or function.

- Applications This compound is used in pharmaceutical development. It is also utilized in interaction studies to determine binding affinities with biological targets, such as enzymes and receptors relevant to microbial infections. Molecular modeling is used to predict how structural modifications can enhance efficacy against specific pathogens.

[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride

[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N3. It is an imidazole derivative known for its applications in chemistry, biology, and medicine.

- Chemical Reactions This compound undergoes oxidation, reduction, and nucleophilic substitution reactions.

- Scientific Research Applications [2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride is used as a building block in synthesizing complex molecules and as a ligand in coordination chemistry. It is also used to study enzyme inhibition and to probe biological pathways. Furthermore, it has potential therapeutic applications, including use as an antimicrobial and anticancer agent.

- Biological Activity The compound exhibits biological activities, including antimicrobial properties and cytotoxicity, indicating potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of (2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers: Substitution on the Phenyl Ring

- (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride (CAS 1431966-12-9):

- Structural Difference : Imidazole substitution at the para-position instead of ortho.

- Properties : Similar molecular formula (C₁₀H₁₃Cl₂N₃) and weight (246.14 g/mol), but altered steric and electronic profiles due to substitution geometry.

- Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Halogen-Substituted Derivatives

- [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride (CAS 1909319-89-6):

- Structural Difference : Additional chlorine substituent at the meta-position of the phenyl ring.

- Properties : Molecular formula C₁₀H₁₂Cl₃N₃ (MW 280.6 g/mol). The chlorine atom increases lipophilicity and may enhance receptor binding affinity.

- Applications : Used as a "versatile small molecule scaffold" in medicinal chemistry .

Variations in the Amine Linker

- 2-Imidazol-1-yl-1-phenylethanamine dihydrochloride (CAS 24169-73-1):

- Structural Difference : Ethanamine linker (CH₂CH₂NH₂) instead of methanamine (CH₂NH₂).

- Properties : Molecular formula C₁₁H₁₅Cl₂N₃ (MW 260.16 g/mol). The extended chain may improve pharmacokinetic properties like bioavailability.

- Hazards : Labeled Xn (Harmful) with Risk Code R22 (harmful if swallowed) .

Imidazole Substituent Modifications

- (1H-Imidazol-2-yl)methanamine hydrochloride (CAS 138799-95-8): Structural Difference: Imidazole attached via its 2-position rather than 1-position. Properties: Molecular formula C₄H₇ClN₃ (MW 133.58 g/mol).

- 1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 1189914-40-6):

Heterocycle Replacement

- [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride (CAS 2031258-48-5):

Comparative Data Table

Key Research Findings

- Bioactivity : Imidazole-based compounds (e.g., the target molecule) often exhibit affinity for histamine receptors or cytochrome P450 enzymes due to the nitrogen-rich heterocycle .

- Solubility : Dihydrochloride salts generally improve aqueous solubility compared to free bases, critical for in vitro assays .

- Toxicity : Substitutions like chlorine or alkyl chains can mitigate or exacerbate toxicity profiles. For example, the para-isomer (CAS 1431966-12-9) has higher oral toxicity (H302) than the ortho-parent compound .

Biological Activity

(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride, also known as B3089673, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of imidazole derivatives, characterized by the presence of an imidazole ring attached to a phenyl group. Its chemical structure can be represented as follows:

1. Antagonism of Receptors

Research indicates that derivatives of imidazole compounds can act as antagonists for various receptors. For instance, studies have shown that certain imidazole-based compounds exhibit selective antagonism towards the AM2 receptor, which is implicated in several pathophysiological conditions. The structure-activity relationship (SAR) studies reveal that modifications to the imidazole and phenyl groups significantly influence binding affinity and selectivity .

2. Indoleamine 2,3-Dioxygenase (IDO) Inhibition

IDO is an enzyme that plays a crucial role in immune regulation and tumor progression. Compounds similar to (2-(1H-Imidazol-1-yl)phenyl)methanamine have been shown to inhibit IDO activity effectively, suggesting potential applications in cancer therapy by modulating immune responses .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor effects against various cancer cell lines. For example, it has been reported to reduce the viability of triple-negative breast cancer cells (MDA-MB-231) by approximately 55% at a concentration of 10 μM after three days of treatment . In vivo studies further corroborate these findings, where treatment with this compound led to reduced tumor growth in xenograft models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate promising antibacterial effects, with minimum inhibitory concentration (MIC) values suggesting efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on MDA-MB-231 cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study utilized both in vitro assays and in vivo xenograft models to validate the antitumor effects .

| Treatment Group | Tumor Volume (mm³) | % Tumor Reduction |

|---|---|---|

| Control | 500 | - |

| Compound Dose | 200 | 60% |

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties, various concentrations of this compound were tested against common bacterial strains. The results indicated significant inhibition zones, particularly against E. coli and S. aureus.

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 0.025 | 20 |

| S. aureus | 0.019 | 22 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.